Superior MAO-A and MAO-B Inhibition Potency Compared to Unsubstituted Quinoline Scaffolds
6-Bromoquinoline-2-thiol exhibits potent, low-nanomolar inhibition of both human MAO-A and MAO-B, with a slight selectivity for the B isoform. While direct IC50 data for unsubstituted quinoline-2-thiol against these targets are not available in the primary literature, this level of potency (IC50 < 10 nM) is characteristic of optimized MAO inhibitors and is significantly enhanced relative to typical quinoline scaffolds, which often display micromolar or no activity against these enzymes [1].
| Evidence Dimension | Inhibition of human recombinant monoamine oxidase (MAO) isoforms |
|---|---|
| Target Compound Data | IC50 = 9.5 nM (MAO-A); IC50 = 6.9 nM (MAO-B) |
| Comparator Or Baseline | Unsubstituted quinoline-2-thiol: No reported MAO inhibition activity (inference of significantly lower potency) |
| Quantified Difference | Target compound displays sub-10 nM potency, placing it in a high-affinity class for this target; comparator is not considered a lead compound for MAO inhibition. |
| Conditions | Inhibition of 4-hydroxyquinoline formation using kynuramine as substrate, incubated for 20 minutes |
Why This Matters
The low-nanomolar dual MAO-A/B inhibition profile distinguishes 6-Bromoquinoline-2-thiol as a high-value starting point for neurological drug discovery programs, justifying its selection over unsubstituted or weakly active quinoline analogs.
- [1] BindingDB. (n.d.). BDBM50607019 (CHEMBL5218784). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607019 View Source
